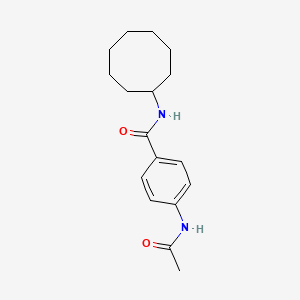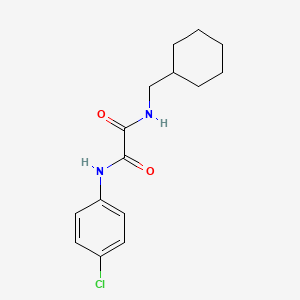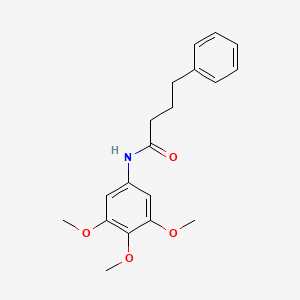![molecular formula C17H20N2O5S B4389303 N-(5-{[(2-ethoxyphenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B4389303.png)
N-(5-{[(2-ethoxyphenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide
Descripción general
Descripción
N-(5-{[(2-ethoxyphenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C17H20N2O5S and its molecular weight is 364.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.10929292 g/mol and the complexity rating of the compound is 534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of N-{5-[(2-ethoxyphenyl)sulfamoyl]-2-methoxyphenyl}acetamide is the kidneys . It acts as a potent loop diuretic, increasing water loss from the body .
Mode of Action
N-{5-[(2-ethoxyphenyl)sulfamoyl]-2-methoxyphenyl}acetamide works by inhibiting electrolyte reabsorption from the kidneys and enhancing the excretion of water from the body . This inhibition of electrolyte reabsorption leads to increased water loss, reducing fluid accumulation in the body .
Biochemical Pathways
The compound affects the renal absorption pathways . By inhibiting electrolyte reabsorption, it disrupts the normal balance of sodium and chloride ions in the kidney tubules. This disruption leads to an increase in urine output, helping to remove excess fluid from the body .
Pharmacokinetics
As a diuretic, it is expected to be well absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The result of the compound’s action is a reduction in fluid accumulation in the body. This can help alleviate symptoms of conditions such as congestive heart failure, liver failure, renal failure, and high blood pressure .
Action Environment
The action of N-{5-[(2-ethoxyphenyl)sulfamoyl]-2-methoxyphenyl}acetamide can be influenced by various environmental factors. For example, the presence of other medications can affect its absorption, distribution, metabolism, and excretion. Additionally, individual patient factors such as age, weight, and overall health status can also influence the compound’s action, efficacy, and stability .
Análisis Bioquímico
Biochemical Properties
N-{5-[(2-ethoxyphenyl)sulfamoyl]-2-methoxyphenyl}acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound’s interaction with these enzymes involves binding to their active sites, which prevents the enzymes from catalyzing their respective reactions. This inhibition can lead to a decrease in the production of inflammatory mediators, thus reducing inflammation.
Cellular Effects
N-{5-[(2-ethoxyphenyl)sulfamoyl]-2-methoxyphenyl}acetamide affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways involved in cell proliferation and apoptosis . By affecting these pathways, N-{5-[(2-ethoxyphenyl)sulfamoyl]-2-methoxyphenyl}acetamide can alter cell function, potentially leading to changes in cell growth and survival. Additionally, the compound’s impact on gene expression can result in the upregulation or downregulation of specific genes, further influencing cellular behavior.
Molecular Mechanism
The molecular mechanism of N-{5-[(2-ethoxyphenyl)sulfamoyl]-2-methoxyphenyl}acetamide involves its interaction with various biomolecules at the molecular level. The compound can bind to specific proteins and enzymes, leading to their inhibition or activation . For instance, it may inhibit enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, N-{5-[(2-ethoxyphenyl)sulfamoyl]-2-methoxyphenyl}acetamide can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-{5-[(2-ethoxyphenyl)sulfamoyl]-2-methoxyphenyl}acetamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it may degrade over time when exposed to specific environmental factors such as light or heat. Long-term exposure to N-{5-[(2-ethoxyphenyl)sulfamoyl]-2-methoxyphenyl}acetamide can lead to sustained changes in cellular function, including alterations in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of N-{5-[(2-ethoxyphenyl)sulfamoyl]-2-methoxyphenyl}acetamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and damage to specific organs. Studies have identified threshold doses at which the compound begins to exhibit toxic effects, highlighting the importance of careful dosage management in potential therapeutic applications.
Metabolic Pathways
N-{5-[(2-ethoxyphenyl)sulfamoyl]-2-methoxyphenyl}acetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in its metabolism and clearance from the body . The compound may undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites that are eventually excreted. These metabolic pathways can influence the compound’s bioavailability and overall pharmacokinetics.
Transport and Distribution
The transport and distribution of N-{5-[(2-ethoxyphenyl)sulfamoyl]-2-methoxyphenyl}acetamide within cells and tissues are critical for its biological activity . The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cells, it may bind to intracellular proteins or accumulate in specific cellular compartments. The distribution of N-{5-[(2-ethoxyphenyl)sulfamoyl]-2-methoxyphenyl}acetamide within tissues can also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of N-{5-[(2-ethoxyphenyl)sulfamoyl]-2-methoxyphenyl}acetamide can affect its activity and function . The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, where it can modulate various cellular processes.
Propiedades
IUPAC Name |
N-[5-[(2-ethoxyphenyl)sulfamoyl]-2-methoxyphenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-4-24-17-8-6-5-7-14(17)19-25(21,22)13-9-10-16(23-3)15(11-13)18-12(2)20/h5-11,19H,4H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWISFKMFFTXJDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B4389221.png)
![methyl 3-[(2,6-dimethoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B4389227.png)


![3-[3-(4-chlorophenyl)-4-cyano-1H-pyrazol-1-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B4389250.png)


![2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4389266.png)
![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2-fluorophenyl)acetamide](/img/structure/B4389273.png)
![N~2~-ethyl-N~1~-(2-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B4389280.png)

![1-{[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2-methylindoline](/img/structure/B4389308.png)
![methyl 5-methyl-4-oxo-3-(2-oxo-2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4389310.png)
![N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B4389323.png)
